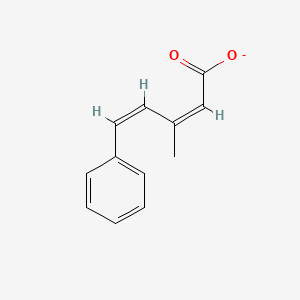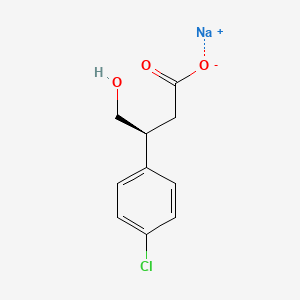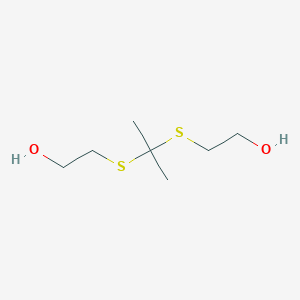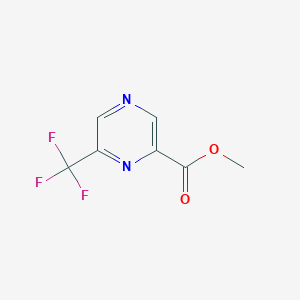
1-Cyclopropyl-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-éthylbenzène est un composé organique qui appartient à la classe des cycloalcanes et des hydrocarbures aromatiques. Il se compose d'un cycle benzénique substitué par un groupe cyclopropyle et un groupe éthyle.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : 1-Cyclopropyl-4-éthylbenzène peut être synthétisé par alkylation du benzène avec des groupes cyclopropyle et éthyle. Une méthode courante implique la réaction d'alkylation de Friedel-Crafts, où le benzène est traité avec du chlorure de cyclopropyle et du chlorure d'éthyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl₃). La réaction est généralement effectuée dans des conditions anhydres pour éviter l'hydrolyse du catalyseur.
Méthodes de Production Industrielle : La production industrielle de 1-Cyclopropyl-4-éthylbenzène peut impliquer des procédés d'alkylation similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de Réactions : 1-Cyclopropyl-4-éthylbenzène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle benzénique en un cycle cyclohexane.
Substitution : Les réactions de substitution aromatique électrophile peuvent introduire différents substituants sur le cycle benzénique.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Des réactifs tels que le brome (Br₂) ou l'acide nitrique (HNO₃) peuvent être utilisés respectivement pour les réactions d'halogénation ou de nitration.
Principaux Produits Formés :
Oxydation : Formation d'acide cyclopropyl-éthylbenzoïque ou de cyclopropyl-éthylbenzophénone.
Réduction : Formation de cyclopropyl-éthylcyclohexane.
Substitution : Formation de bromocyclopropyl-éthylbenzène ou de nitrocyclopropyl-éthylbenzène.
Applications de la Recherche Scientifique
1-Cyclopropyl-4-éthylbenzène présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les systèmes biologiques.
Médecine : Recherché pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
Mécanisme d'Action
Le mécanisme d'action de 1-Cyclopropyl-4-éthylbenzène implique son interaction avec des cibles et des voies moléculaires. Le composé peut subir des réactions de substitution aromatique électrophile, où le cycle benzénique agit comme un nucléophile et réagit avec des électrophiles. Les groupes cyclopropyle et éthyle peuvent influencer la réactivité et la stabilité du composé, affectant son comportement global dans les réactions chimiques.
Composés Similaires :
Cyclopropylbenzène : Structure similaire mais sans le groupe éthyle.
Éthylbenzène : Structure similaire mais sans le groupe cyclopropyle.
Cyclopropylméthylbenzène : Contient un groupe cyclopropylméthyle au lieu d'un groupe cyclopropyle et éthyle.
Unicité : 1-Cyclopropyl-4-éthylbenzène est unique en raison de la présence de groupes cyclopropyle et éthyle sur le cycle benzénique. Cette combinaison de substituants peut entraîner des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Applications De Recherche Scientifique
1-Cyclopropyl-4-ethylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-ethylbenzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The cyclopropyl and ethyl groups can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Cyclopropylbenzene: Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethylbenzene: Contains a cyclopropylmethyl group instead of a cyclopropyl and ethyl group.
Uniqueness: 1-Cyclopropyl-4-ethylbenzene is unique due to the presence of both cyclopropyl and ethyl groups on the benzene ring. This combination of substituents can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1-cyclopropyl-4-ethylbenzene |
InChI |
InChI=1S/C11H14/c1-2-9-3-5-10(6-4-9)11-7-8-11/h3-6,11H,2,7-8H2,1H3 |
Clé InChI |
WSTRBMJPNRWUEK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)


![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)


![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)


![2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11715870.png)
